5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid is an organic compound classified within the pyrazine family, characterized by its unique bicyclic structure. This compound is notable for its presence in various food items, including coffee and cereals, where it contributes to flavor profiles. The chemical formula for 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid is with a molecular weight of approximately 134.18 g/mol. Its CAS number is 34413-35-9, and it is recognized by several synonyms including nutty quinoxaline and cyclohexapyrazine .
The synthesis of 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid can be achieved through several methods. One common approach involves the Beirut reaction, where 5,6-dichlorobenzofuroxan reacts with 1,3-dicarbonyl compounds in the presence of potassium carbonate as a catalyst. This reaction typically occurs in dimethylformamide at elevated temperatures (around 50°C) to yield various derivatives including the target compound .
The synthesis process may include various purification steps such as recrystallization from solvents like methanol or ethyl acetate to enhance yield and purity. Characterization techniques such as High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compounds .
The molecular structure of 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid features a bicyclic system that includes a pyrazine ring fused with a cyclohexane ring. The specific arrangement of atoms contributes to its chemical properties and reactivity.
5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid can participate in various chemical reactions typical for heterocyclic compounds. These include nucleophilic substitutions and acylation reactions. For instance, acylation with different acyl chlorides can yield diverse derivatives with potential biological activities .
The reaction conditions often involve using bases like triethylamine or hexamethylenetetramine in solvents such as acetonitrile or ethyl acetate to facilitate the formation of new derivatives . The yields from these reactions can vary significantly based on the specific conditions employed.
The mechanism of action for 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid primarily revolves around its interactions at the molecular level within biological systems. While detailed mechanisms are still under investigation, preliminary studies suggest that its derivatives may exhibit significant biological activities due to their ability to interact with various biological targets.
Research indicates that quinoxaline derivatives possess a wide range of pharmacological properties including antimicrobial and anti-inflammatory effects. These activities are thought to arise from their ability to modulate enzyme activity and receptor interactions within cells .
Relevant analyses often include spectral data from NMR and mass spectrometry which provide insights into the compound's structure and confirm its identity .
5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid has potential applications in medicinal chemistry due to its structural characteristics that allow for modifications leading to biologically active compounds. Its derivatives are being explored for various therapeutic applications including:
The synthesis of 5,6,7,8-tetrahydroquinoxaline derivatives typically begins with the construction of the bicyclic core via cyclocondensation reactions. A pivotal advancement involves the strategic application of palladium-catalyzed Suzuki-Miyaura cross-coupling for introducing diverse aryl substituents at the C2 position. This method enables precise structural diversification critical for biological activity optimization. As demonstrated in the synthesis of P2X1-purinoceptor antagonists, cyclohexadione undergoes base-catalyzed cyclocondensation with glycinamide to yield 5,6,7,8-tetrahydroquinoxalin-2(1H)-one. Subsequent triflation generates a key intermediate that undergoes Suzuki coupling with arylboronic acids under Pd(0) catalysis to furnish 2-arylated tetrahydroquinoxalines [1]. Alternative routes involve palladium-catalyzed arylation of 5,6,7,8-tetrahydroquinoxaline N-oxide followed by deoxygenation [1].
Table 1: Optimization of Suzuki Coupling Parameters for 2-Aryltetrahydroquinoxaline Synthesis
| Pd Catalyst | Ligand | Base | Solvent System | Yield Range | Key Limitations |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | None | K₃PO₄ | DME/EtOH/H₂O | 66-71% | Catalyst deactivation |
| PdCl₂(PPh₃)₂ | None | K₂CO₃ | Dioxane/H₂O | 70-81% | Moderate yields |
| Pd(OAc)₂ | MePhos (7) | NaOH | Ethanol/H₂O | 81-93% | Ligand cost |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Isopropanol/H₂O | >90% | High catalyst loading |
| [PdCl₂(dppf)·CH₂Cl₂] | None | K₂CO₃ | DMF | 92% | Specialized catalyst required |
Microwave irradiation significantly enhances the efficiency of quinoxaline ring formation compared to conventional heating. Studies demonstrate that microwave-assisted cyclocondensation between ortho-phenylenediamine derivatives and 1,2-dicarbonyl compounds achieves near-quantitative yields (>90%) within 5-10 minutes, whereas conventional thermal methods require 6-24 hours at reflux temperatures to achieve 60-75% yields [7]. This dramatic rate acceleration is attributed to efficient dielectric heating, which reduces decomposition pathways and improves regioselectivity. Particularly for electron-deficient diamines or sterically hindered dicarbonyls, microwave conditions enable reactions that otherwise fail under conventional heating [7].
Systematic functionalization of the 2-aryl ring in tetrahydroquinoxaline derivatives reveals profound substituent position effects on P2X1 receptor antagonism. Para-substitution generally enhances potency more than meta- or ortho-position modifications. Introducing polar substituents at the para position (e.g., OH, CO₂H, CN) markedly increases inhibitory activity against electrically induced contractions in rat vas deferens models. Specifically, para-hydroxy substitution (Compound 26) achieves IC₅₀ = 31 μM, while para-cyano (Compound 27) reaches IC₅₀ = 43 μM. Meta-substitution shows more variable effects: meta-hydroxy (Compound 11, IC₅₀ = 24 μM) demonstrates significant activity, whereas meta-amino (Compound 12, IC₅₀ = 221 μM) drastically reduces potency. Ortho-substitution universally diminishes activity due to steric hindrance (e.g., ortho-methyl Compound 2, IC₅₀ = 214 μM) [1].
Table 2: Bioactivity of Select 2-Substituted-5,6,7,8-tetrahydroquinoxalines
| Compound | Ortho | Meta | Para | IC₅₀ (μM) | Relative Potency vs Unsubstituted |
|---|---|---|---|---|---|
| 1 | H | H | H | 133 | 1.0x |
| 6 | OH | H | H | 54 | 2.5x |
| 11 | H | OH | H | 24 | 5.5x |
| 15 | H | CO₂Me | H | 23 | 5.8x |
| 21 | H | H | i-Bu | 47 | 2.8x |
| 22 | H | H | F | 44 | 3.0x |
| 26 | H | H | OH | 31 | 4.3x |
| 27 | H | H | CN | 43 | 3.1x |
| 29 | H | H | CO₂H | 27 | 4.9x |
| 31 | OH | H | F | 14 | 9.5x |
The most potent derivative identified, 2-(2-hydroxy-4-fluorophenyl)-5,6,7,8-tetrahydroquinoxaline (Compound 31), exhibits synergistic enhancement from ortho-hydroxy and para-fluoro groups, achieving IC₅₀ = 14 μM. This represents a 9.5-fold improvement over the unsubstituted parent compound. The ortho-hydroxy group likely facilitates hydrogen bonding with the P2X1 receptor, while the para-fluoro enhances membrane permeability and electron-withdrawing properties without excessive steric bulk. Importantly, Compound 31 shows selective noncompetitive antagonism against αβ-methylene ATP-induced contractions without affecting noradrenaline or acetylcholine responses, confirming P2X1-specific activity [1].
Carboxylic acid functionality at the C2 position enables critical diversification through amide and urea linkages, significantly expanding the pharmacological profile of tetrahydroquinoxalines. The carboxyl group undergoes efficient coupling with amines using activating agents like 1,1'-carbonyldiimidazole (CDI) to form tertiary amides with cyclic amines (e.g., pyrrolidine, piperidine) or arylalkylamines. These derivatives demonstrate enhanced metabolic stability compared to ester analogues. Urea formation via reaction with aryl isocyanates yields bicyclic derivatives with increased three-dimensionality, potentially beneficial for targeting allosteric binding sites. Molecular modeling indicates that exocyclic amides adopt perpendicular conformations relative to the tetrahydroquinoxaline plane, facilitating interactions with hydrophobic subpockets in enzymatic binding sites. The electron-withdrawing nature of these groups also modulates the basicity of the pyrazine nitrogen, potentially enhancing membrane permeability [1] [7].
Sustainable synthetic approaches have revolutionized quinoxaline production, particularly through solvent-free multi-component cascades employing recyclable heterogeneous catalysts. Bentonite clay K-10 efficiently catalyzes the cyclocondensation of aryl-1,2-diamines with 1,2-dicarbonyls in ethanol, achieving 95% yield within 20 minutes at room temperature. The catalyst is recoverable for five cycles without significant activity loss, reducing process waste [7]. Phosphate-based fertilizers (MAP, DAP, TSP) serve as low-cost catalysts (0.0006 g/mmol substrate) in ethanol, enabling quinoxaline formation at 80°C with 85-92% isolated yields. These catalysts are separated by simple filtration and reactivated by drying [7].
Cerium(IV) ammonium nitrate (CAN) catalyzes aqueous-phase quinoxaline synthesis from benzils and phenylenediamines within 20 minutes, eliminating organic solvent requirements. This method tolerates nitro, halo, and hydroxy substituents without side reactions. More complex solvent-free cascades generate pyrrolo[1,2-a]quinoxalines via iron-catalyzed oxidative annulation of 1-(2-aminophenyl)pyrroles with cyclic ethers, where the ether serves as both reactant and solvent. These one-pot methods improve atom economy by 25-40% compared to stepwise approaches while reducing energy consumption through suppressed reaction temperatures (80-100°C vs 140-160°C in conventional methods) [7].
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 73575-12-9